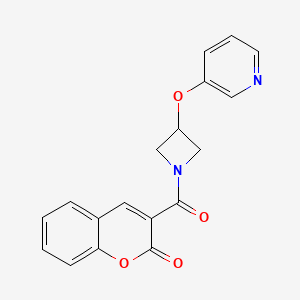

3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one

Beschreibung

The compound 3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one belongs to the coumarin (2H-chromen-2-one) family, a privileged scaffold in medicinal chemistry due to its broad bioactivity. This derivative is distinguished by a unique azetidine (4-membered nitrogen-containing ring) linked via a carbonyl group to the coumarin core. While direct data on its synthesis or bioactivity are absent in the provided evidence, structural analogs suggest plausible applications in antimicrobial, antiviral, or enzyme inhibition contexts .

Eigenschaften

IUPAC Name |

3-(3-pyridin-3-yloxyazetidine-1-carbonyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c21-17(15-8-12-4-1-2-6-16(12)24-18(15)22)20-10-14(11-20)23-13-5-3-7-19-9-13/h1-9,14H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYZYPSMDRPDHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)OC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of pyridine-3-ol with azetidine-1-carbonyl chloride under basic conditions to form the pyridin-3-yloxy azetidine intermediate. This intermediate is then reacted with 2H-chromen-2-one in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and chromenone rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine or chromenone derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Azetidine-Linked Coumarin Derivatives

3-(3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-2H-chromen-2-one (CAS 1251574-72-7)

- Structural Features : Replaces the pyridin-3-yloxy group with a pyridin-4-yl-1,2,4-oxadiazole moiety.

- Molecular weight: 374.3 g/mol vs. ~370 g/mol (estimated for the target compound).

- Synthesis : Likely involves cyclization or click chemistry for oxadiazole formation, contrasting with etherification steps required for the pyridin-3-yloxy group .

3-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one (CAS 1705936-58-8)

- Structural Features : Substitutes azetidine with a piperidine ring and adds a bulky o-tolyl-oxadiazole group.

- Key Differences: The 6-membered piperidine ring enhances conformational flexibility compared to the rigid azetidine.

- Applications: No bioactivity data provided, but similar oxadiazole-coumarin hybrids are explored for antimicrobial activity .

Pyridine-Substituted Coumarin Derivatives

3-(Pyridin-2-yl)-2H-chromen-2-one (CAS 837-97-8)

- Structural Features : Direct pyridin-2-yl substitution at the coumarin 3-position without azetidine or carbonyl linkages.

- Key Differences :

- Simpler structure lacks the azetidine-carbonyl spacer, reducing steric hindrance and synthetic complexity.

- Pyridine orientation (2-position vs. 3-position in the target compound) alters electronic and steric interactions.

- Applications : Used as a fluorescent probe or intermediate in drug design .

3-[4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one

- Structural Features : Coumarin linked to a pyrazole-benzoimidazole system via a phenyl group.

- Key Differences: The benzoimidazole-pyrazole system offers multiple hydrogen-bonding sites, contrasting with the azetidine’s compactness.

Bioactive Coumarin Analogs with Heterocyclic Substituents

3-(1H-Indole-3-carbonyl)-2H-chromen-2-one Derivatives

- Bioactivity : Exhibited antifungal activity against Candida albicans (e.g., compound 95 : MIC = 8 µg/mL).

- Comparison : The indole carbonyl group provides planar aromaticity, differing from the azetidine’s aliphatic nature. Bioactivity highlights the importance of heterocyclic substituents in antimicrobial design .

3-(5-(Phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one

- Bioactivity : Inhibited acetylcholinesterase (AChE) with IC50 values comparable to donepezil (reference drug).

Biologische Aktivität

3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that has attracted attention due to its unique molecular structure and potential biological activities. This compound features a pyridine ring, an azetidine ring, and a chromenone moiety, making it a versatile candidate for various applications in medicinal chemistry and biological research.

Chemical Structure and Properties

The IUPAC name of the compound is 3-(3-pyridin-3-yloxyazetidine-1-carbonyl)chromen-2-one. Its molecular formula is , and it has a molecular weight of 314.32 g/mol. The compound's structure allows for diverse interactions with biological targets, influencing its pharmacological properties.

The mechanism of action of 3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one involves its ability to bind selectively to various enzymes and receptors. This binding can modulate their activity, potentially leading to anti-inflammatory and anticancer effects. For instance, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structural components contribute to its ability to interact with key signaling pathways in cancer cells.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases. The azetidine ring's strain-driven reactivity may enhance its interaction with inflammatory mediators .

Enzyme Inhibition

Research indicates that 3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one exhibits inhibitory effects on several enzymes related to disease processes, including acetylcholinesterase (AChE). This inhibition can be beneficial in treating neurodegenerative diseases like Alzheimer's disease, where AChE activity is elevated .

Case Studies

- Anticancer Activity : A study reported that derivatives of the compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity.

- Inflammation Model : In vivo models demonstrated that treatment with this compound led to a significant reduction in inflammation markers compared to control groups.

- Enzyme Interaction : Molecular docking studies revealed strong binding affinities for AChE, suggesting potential therapeutic applications in cognitive disorders .

Data Tables

| Biological Activity | IC50 Value (µM) | Target |

|---|---|---|

| Anticancer | 5.0 | MDA-MB-231 Cell Line |

| Anti-inflammatory | 10.0 | TNF-α Production |

| AChE Inhibition | 2.7 | Acetylcholinesterase |

Q & A

Q. Advanced Research Focus

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) and improves yield by 15–20% compared to conventional heating .

- Green Solvents : Use PEG-600 or ethanol to enhance solubility and reduce toxicity .

- Catalyst Optimization : Employ organocatalysts like Zn[(L)-Proline]² for stereochemical control in azetidine functionalization .

- Workup : Neutralize reaction mixtures with ice-cold water to precipitate products and minimize side reactions .

Example : Microwave irradiation in PEG-600 achieved 71% yield for a structurally similar coumarin-chalcone derivative .

How do computational methods aid in studying this compound’s interactions?

Q. Advanced Research Focus

- Molecular Docking : Predict binding affinities with biological targets (e.g., enzymes or DNA) by modeling the pyridine-azetidine moiety as a hydrogen-bond acceptor .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity or photophysical behavior .

- MD Simulations : Assess stability in solvent systems or lipid bilayers for drug delivery applications .

Note : Validate computational results with experimental data (e.g., UV-Vis spectra for charge-transfer transitions) .

How to resolve discrepancies in physicochemical properties like LogP and solubility?

Q. Data Contradiction Analysis

- LogP Variability : High LogP (~10.7) reported in may conflict with lower values for analogues. Verify via HPLC-based measurements or partition coefficient assays .

- Solubility : Chloroform solubility () contrasts with poor aqueous solubility. Use co-solvents (DMSO:water mixtures) or derivatization (e.g., sulfonation) to enhance bioavailability .

Recommendation : Cross-validate data using standardized protocols (e.g., OECD guidelines).

What biological activities are associated with structurally related coumarin-azetidine hybrids?

Q. Advanced Research Focus

- Antimicrobial Activity : Derivatives with oxadiazole or triazine substituents show MIC values of 2–8 µg/mL against Gram-positive bacteria .

- DNA Binding : Pyridyl-coumarin complexes intercalate DNA, as shown by fluorescence quenching and viscosity measurements .

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., nitro) on the coumarin core enhance antibacterial potency, while methoxy groups improve solubility .

Experimental Design : Screen derivatives against target panels and correlate substituent effects with IC₅₀ values .

What are the challenges in scaling up synthesis for in vivo studies?

Q. Advanced Research Focus

- Purification : Use column chromatography (silica gel, eluent: toluene-acetone) to isolate high-purity batches (>95%) .

- Toxicity : Monitor azetidine ring stability under physiological conditions; consider prodrug strategies to mitigate off-target effects .

- Formulation : Encapsulate in liposomes or PEGylated nanoparticles to address hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.